5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring fused to a tetrahydrocyclopenta[b]indole framework. The presence of the boron atom in its structure makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole primarily involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This process is typically catalyzed by palladium complexes, which activate the aryl halide and enable the transmetalation step, leading to the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Another boron-containing compound used in similar cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated analog with similar reactivity.
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to its tetrahydrocyclopenta[b]indole framework, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries .
Properties
CAS No. |
919119-69-0 |
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Molecular Formula |
C17H22BNO2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C17H22BNO2/c1-16(2)17(3,4)21-18(20-16)13-9-5-8-12-11-7-6-10-14(11)19-15(12)13/h5,8-9,19H,6-7,10H2,1-4H3 |
InChI Key |
JHDZJIMZUXUIDY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(N3)CCC4 |
Origin of Product |
United States |
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